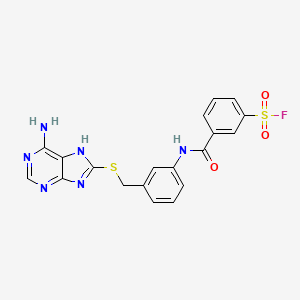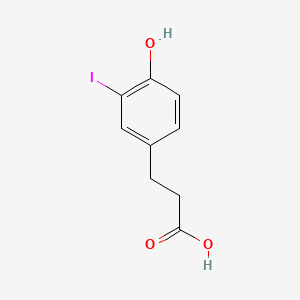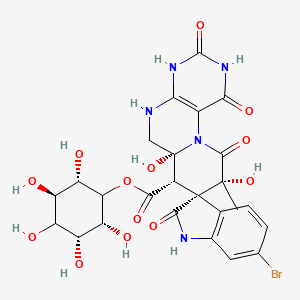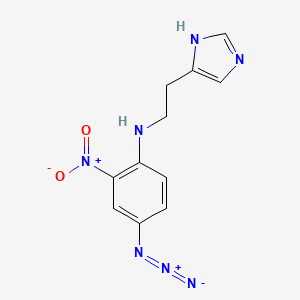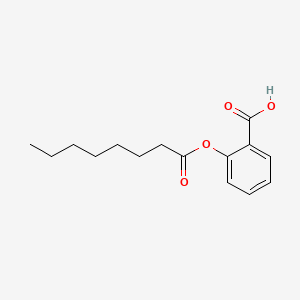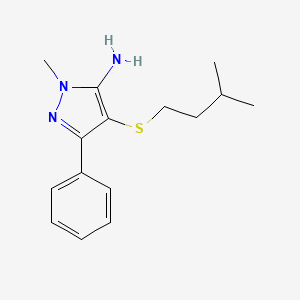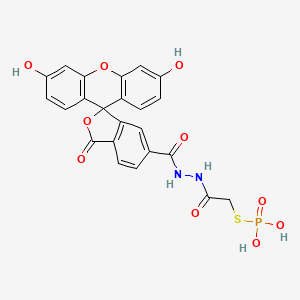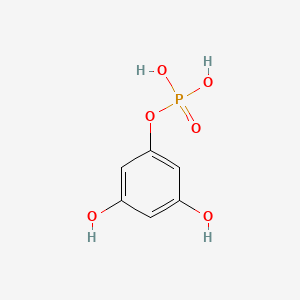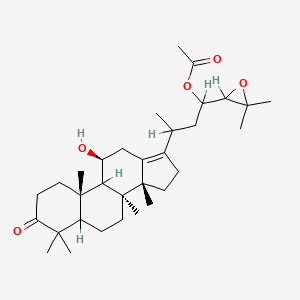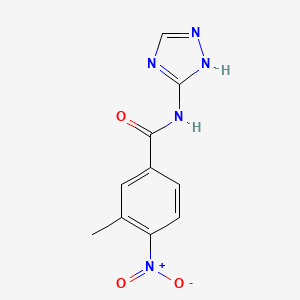
3-methyl-4-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide is a C-nitro compound.
Scientific Research Applications
Synthesis and Structural Analysis :
- A study by Moreno-Fuquen et al. (2019) developed a catalyst- and solvent-free method for synthesizing heterocyclic amides, which can be used as intermediates in various chemical reactions, including the formation of compounds similar to 3-methyl-4-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide. This approach involved microwave-assisted Fries rearrangement and was supported by theoretical density functional theory (DFT) calculations and crystallographic analysis (Moreno-Fuquen et al., 2019).
Antimicrobial and Antifungal Applications :
- Research by Klimesová et al. (2004) synthesized benzylsulfanyl derivatives of 1,2,4-triazole, evaluating their antimycobacterial activity against various Mycobacterium species. These compounds showed moderate antimycobacterial activity and were found to be moderately toxic (Klimesová et al., 2004).
- Roy et al. (2005) explored the synthesis of triazole derivatives with significant antibacterial and antifungal properties, highlighting the potential of these compounds in addressing microbial infections (Roy et al., 2005).
Potential in Molecular-based Devices :
- A study by Şahin et al. (2008) discussed the synthesis of a 1,2,4-triazole derivative and its application in forming metal complexes. These complexes have potential uses in molecular-based memory devices, displays, and optical switches due to their specific magnetic properties (Şahin et al., 2008).
Role in Supramolecular Chemistry :
- Yadav and Ballabh (2020) synthesized N-(thiazol-2-yl) benzamide derivatives, including compounds structurally similar to 3-methyl-4-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide. These compounds were explored as supramolecular gelators, highlighting their potential in designing new materials (Yadav & Ballabh, 2020).
Energetic Materials Research :
- Dippold et al. (2012) investigated the synthesis of energetic compounds based on 1,2,4-triazole derivatives. They focused on developing thermally stable compounds with potential applications in explosives and propellants (Dippold et al., 2012).
properties
Product Name |
3-methyl-4-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide |
|---|---|
Molecular Formula |
C10H9N5O3 |
Molecular Weight |
247.21 g/mol |
IUPAC Name |
3-methyl-4-nitro-N-(1H-1,2,4-triazol-5-yl)benzamide |
InChI |
InChI=1S/C10H9N5O3/c1-6-4-7(2-3-8(6)15(17)18)9(16)13-10-11-5-12-14-10/h2-5H,1H3,(H2,11,12,13,14,16) |
InChI Key |
WHQDNDFEPCHKOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=NC=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1226918.png)
![N-[3-(1-imidazolyl)propyl]-2-phenyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1226919.png)
![N-(2,3-dihydro-1H-inden-5-yl)-5,7-dimethyl-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1226923.png)

